molecular formula C14H13N3OS B058471 2-(10H-phenothiazin-10-yl)acetohydrazide CAS No. 125096-15-3

2-(10H-phenothiazin-10-yl)acetohydrazide

Cat. No.: B058471
CAS No.: 125096-15-3
M. Wt: 271.34 g/mol
InChI Key: DGGWSYPHEPMOBE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(10H-phenothiazin-10-yl)acetohydrazide typically involves the reaction of phenothiazine with acetic hydrazide under controlled conditions. The process may include steps such as:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as sonication and cold-chain transportation are often employed to maintain the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-(10H-phenothiazin-10-yl)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(10H-phenothiazin-10-yl)acetohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(10H-phenothiazin-10-yl)acetohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2-(10H-phenothiazin-10-yl)acetohydrazide is unique due to its specific hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to other phenothiazine derivatives .

Properties

IUPAC Name

2-phenothiazin-10-ylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c15-16-14(18)9-17-10-5-1-3-7-12(10)19-13-8-4-2-6-11(13)17/h1-8H,9,15H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGWSYPHEPMOBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384649
Record name 2-(10H-phenothiazin-10-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125096-15-3
Record name 2-(10H-phenothiazin-10-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What spectroscopic data is available for characterizing 2-(10H-phenothiazin-10-yl)acetohydrazide?

A1: The research paper states that this compound was characterized using several spectroscopic techniques, including:

    Q2: Were any biological activities or potential applications of this compound investigated in this research?

    A2: No, the provided research primarily focuses on the synthetic methodology and basic characterization of the synthesized phenothiazine derivatives, including this compound []. The study does not delve into investigating any biological activities, potential applications, or structure-activity relationships of these compounds. Further research is needed to explore these aspects.

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